Superiority Over Meropenem in Phase 3 Clinical Trial for Complicated Urinary Tract Infections
In a pivotal Phase 3, double-blind, randomized, active-controlled trial (CERTAIN-1) of 661 hospitalized adults with complicated UTI or acute pyelonephritis, the cefepime-taniborbactam combination demonstrated superiority over meropenem, a standard-of-care carbapenem [1]. The primary endpoint was a composite of microbiological and clinical success at Days 19-23 in the microITT population. Cefepime-taniborbactam was superior to meropenem, with a treatment difference of 12.6 percentage points (70.6% success for cefepime-taniborbactam vs. 58.0% for meropenem) [1]. This demonstrates that taniborbactam in combination with cefepime can outperform a potent, broad-spectrum carbapenem in a challenging patient population.
| Evidence Dimension | Composite clinical and microbiological success rate |
|---|---|
| Target Compound Data | 70.6% (207 of 293 patients) |
| Comparator Or Baseline | Meropenem: 58.0% (83 of 143 patients) |
| Quantified Difference | 12.6 percentage points (95% CI: 3.1 to 22.2; P=0.009) |
| Conditions | Phase 3 clinical trial (CERTAIN-1, NCT03840148) in hospitalized adults with complicated UTI or acute pyelonephritis; microITT population (N=436). Cefepime-taniborbactam 2.5 g (cefepime 2 g + taniborbactam 0.5 g) IV q8h; Meropenem 1 g IV q8h. |
Why This Matters
This is the only Phase 3 data demonstrating superiority of a β-lactam/β-lactamase inhibitor combination over a carbapenem in complicated UTI, a key differentiator for procurement and formulary decisions.
- [1] Wagenlehner FM, Gasink LB, McGovern PC, et al. Cefepime-Taniborbactam in Complicated Urinary Tract Infection. N Engl J Med. 2024;390(7):611-622. doi:10.1056/NEJMoa2304748 View Source
